molecular formula C14H11FN2O3S B11055363 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide

Cat. No.: B11055363
M. Wt: 306.31 g/mol
InChI Key: DWDWMFNWQQKEGP-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a 5-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the 5-methyl-1,2-oxazole moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to their death. The fluorine atom and the oxazole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide is unique due to the combination of its fluorinated naphthalene ring, sulfonamide group, and oxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and binding affinity to biological targets .

Properties

Molecular Formula

C14H11FN2O3S

Molecular Weight

306.31 g/mol

IUPAC Name

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C14H11FN2O3S/c1-9-8-14(16-20-9)17-21(18,19)13-7-6-12(15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,17)

InChI Key

DWDWMFNWQQKEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)F

Origin of Product

United States

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